N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
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Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound known for its role as an intermediate in the synthesis of other pharmacologically active compounds. It is particularly noted for its involvement in the production of ranolazine, a medication used to treat chronic angina.
Preparation Methods
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the reaction of 2-methoxyphenol with 4-bromo-1-butyne to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: As a precursor to ranolazine, it plays a crucial role in the development of treatments for cardiovascular diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
As an intermediate compound, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide itself does not exhibit direct pharmacological activity. its final product, ranolazine, targets the late sodium current in cardiac cells, thereby exerting anti-anginal and antiarrhythmic effects. The molecular targets and pathways involved include the inhibition of sodium channels, which helps in reducing the frequency and severity of angina attacks.
Comparison with Similar Compounds
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can be compared with other similar compounds such as:
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but with an additional methoxyphenyl group, which may alter its chemical properties and applications.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to different pharmacological activities and uses.
This compound stands out due to its specific role in the synthesis of ranolazine, highlighting its importance in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-11(15)14-9-5-6-10-17-13-8-4-3-7-12(13)16-2/h3-4,7-8H,9-10H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFICCXKUCSYUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#CCOC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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